molecular formula C7H3BrClN B1293626 2-Bromo-6-chlorobenzonitrile CAS No. 6575-08-2

2-Bromo-6-chlorobenzonitrile

Cat. No. B1293626
CAS RN: 6575-08-2
M. Wt: 216.46 g/mol
InChI Key: NVPXACXEVCJWCF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives, such as 2-Bromo-6-chlorobenzonitrile, typically involves halogenation reactions where bromine and chlorine are introduced into the benzene ring. While the provided papers do not describe the synthesis of 2-Bromo-6-chlorobenzonitrile specifically, they do detail the synthesis of related compounds. For instance, the synthesis of 2,4-di-ortho-(meta- and para-)bromo-(chloro and nitro-)benzylthio-5-bromouracils and 6-methyluracils involves multiple steps, including bromination and chlorination, which are likely relevant to the synthesis of 2-Bromo-6-chlorobenzonitrile . Additionally, the synthesis of 2-Bromo-6-chloro-3(2H)-benzofuranone from 4-chloro salicylic acid through esterification, etherification, hydrolysis, cyclization, and bromination steps indicates a complex multi-step process that could be adapted for synthesizing 2-Bromo-6-chlorobenzonitrile .

Molecular Structure Analysis

The molecular structure of halogenated benzonitriles is characterized by the presence of halogen atoms and a nitrile group attached to a benzene ring. The crystal structure of 4-bromo-2,6-dichlorobenzonitrile reveals a short distance between nitrogen and bromine atoms in adjacent molecules, suggesting an interaction between the Lewis base (CN) and the Lewis acid (Br) . This interaction could also be present in 2-Bromo-6-chlorobenzonitrile, affecting its molecular packing and stability.

Chemical Reactions Analysis

Halogenated benzonitriles can participate in various chemical reactions due to the reactivity of the halogen atoms and the nitrile group. The papers provided do not discuss the chemical reactions of 2-Bromo-6-chlorobenzonitrile specifically, but they do mention reactions of structurally related compounds. For example, 2-(gem-dibromo(chloro)vinyl)anilines can undergo tandem reactions with diselenides and disulfides to form selenyl(sulfenyl)indoles . Such reactivity hints at the potential for 2-Bromo-6-chlorobenzonitrile to engage in similar reactions, especially those involving its halogen atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-6-chlorobenzonitrile can be inferred from the properties of similar compounds. The isomorphism and pseudosymmetry observed in 2,6-dichloro- and 2,6-dibromobenzonitrile suggest that halogen-halogen intermolecular interactions are significant in these compounds . These interactions likely influence the melting points, solubility, and crystal packing of these materials. The presence of halogen atoms in 2-Bromo-6-chlorobenzonitrile would similarly affect its physical properties, potentially leading to strong intermolecular interactions and an impact on its solubility and melting point.

Scientific Research Applications

Molecular Structure Analysis

2-Bromo-6-chlorobenzonitrile, a compound closely related to 4-bromo-2,6-dichlorobenzonitrile, exhibits noteworthy structural characteristics in its crystal packing. A significant feature is the short distance between nitrogen and bromine in adjacent molecules, suggesting an interaction between the Lewis base (CN) and the Lewis acid (Br) (Britton, 1997).

Synthesis Applications

2-Bromo-6-chlorobenzonitrile can be part of synthesis pathways for drugs like Valsartan, an antihypertensive medication. In one example, the brominated product formed in the synthesis process is crucial for creating the secondary amine necessary for Valsartan (Qing, 2001).

Environmental Degradation Studies

Research on the microbial degradation of benzonitrile herbicides, which include compounds structurally similar to 2-Bromo-6-chlorobenzonitrile, shows the significance of understanding the degradation pathways, persistent metabolites, and the diversity of involved degrader organisms (Holtze et al., 2008).

Nucleic Acid Related Studies

In the realm of nucleic acid research, derivatives of 2-Bromo-6-chlorobenzonitrile have been used. For instance, diazotization of aminopurine derivatives with acyl or silyl halides, leading to compounds like the 2-bromo-6-chloro analogue, has implications for understanding nucleoside modifications (Francom & Robins, 2003).

Physical, Thermal, and Spectroscopic Properties

Studies focusing on the physical, thermal, and spectroscopic properties of 2-chlorobenzonitrile, a compound related to 2-Bromo-6-chlorobenzonitrile, provide insights into the potential changes in these properties due to biofield treatments, thereby affecting their utility as chemical intermediates (Trivedi et al., 2015).

Analytical Chemistry and Spectroscopy

In the field of analytical chemistry, studies on 2, 6-dichlorobenzamide, a degradation product of 2, 6-dichlorobenzonitrile (related to 2-Bromo-6-chlorobenzonitrile), have been conducted. These studies analyze the molecular structure, spectroscopy, and thermodynamic parameters, which are essential for understanding the compound’s behavior in various conditions (Tao et al., 2016).

Plant Physiology and Herbicide Research

The effects of 2,6-dichlorobenzonitrile (closely related to 2-Bromo-6-chlorobenzonitrile) on plant physiology have been extensively studied, particularly its impact on cellulose synthesis in plant cells. This research is crucial for understanding the mechanism of action of certain herbicides and their environmental impact (Debolt et al., 2007).

Safety And Hazards

2-Bromo-6-chlorobenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use non-sparking tools. It is also recommended to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

2-bromo-6-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPXACXEVCJWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215954
Record name 2-Bromo-6-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chlorobenzonitrile

CAS RN

6575-08-2
Record name 2-Bromo-6-chlorobenzonitrile
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Record name 2-Bromo-6-chlorobenzonitrile
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Record name 2-Bromo-6-chlorobenzonitrile
Source EPA DSSTox
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Record name 2-bromo-6-chlorobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WA Gentner, LL Danielson - Weed Science, 1970 - cambridge.org
Thirty variously substituted benzonitriles and derivatives applied at equimolar exponential rates were evaluated for their phytotoxic properties in nutrient solution. The order of activity of …
Number of citations: 1 www.cambridge.org
P Timmermans, PA Van Zwieten… - Recueil des Travaux …, 1978 - Wiley Online Library
… A suspension of 14 g (0.065 mol) of 2-bromo-6-chlorobenzonitrile in YO";, aqueous sulfuric acid (70 ml) was stirred at 80" for 4 hours. The solution was cooled and poured on to crushed …
Number of citations: 9 onlinelibrary.wiley.com
H Koopman, J Daams - Weed Research, 1965 - Wiley Online Library
… The 2-bromo-6-chlorobenzonitrile was prepared from 2-amino-6-chlorobenzonitrile (Koopman, 1961) by diazotization and substitution of the diazonium-group via a Sandmeyer reaction …
Number of citations: 14 onlinelibrary.wiley.com

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